![molecular formula C24H23N3O2S B5571247 3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5571247.png)

3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from basic heterocyclic skeletons and introducing various functional groups through reactions such as condensation, acylation, and cyclization. For example, Santagati et al. (1993) described the synthesis of derivatives from the [1]benzothieno-[2,3-d]pyrimidin-4(1H)-one system, which involves a versatile compound synthesized from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate (Santagati, Santagati, & Modica, 1993).

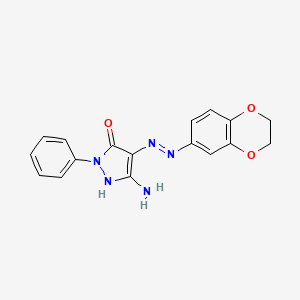

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is characterized by the presence of several rings, including pyrimidinone and benzothieno rings. These structures are often studied using X-ray crystallography, NMR, and other spectroscopic methods to determine the configuration and conformation of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions and Properties

Heterocyclic compounds containing benzothieno and pyrimidinone rings undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions can modify the compound's chemical properties, such as solubility, stability, and reactivity, which are essential for its potential use in drug development. The formation of Schiff bases, as described by Narayana et al. (2006), through the reaction of compounds with aromatic aldehydes is one such modification that can enhance biological activity (Narayana, Ashalatha, Raj, & Kumari, 2006).

Wissenschaftliche Forschungsanwendungen

Luminescent Properties and Stimuli-Responsive Behavior

Compounds structurally related to naphthalene derivatives have been studied for their luminescent properties and stimuli-responsive behavior. For example, naphthalimide compounds connected to benzoic acid via a methylene group have shown luminescent properties in both solution and solid state, forming nano-aggregates with enhanced emission in aqueous solutions. These compounds demonstrate multi-stimuli responsive behavior, including mechanochromism, which is the change of color under mechanical stress. Such properties make them candidates for applications in optical materials and sensors (Srivastava et al., 2017).

Antitumor Activity

Derivatives of pyrimidines and naphthyridines, similar in structure to the compound , have been explored for their potential antitumor activities. Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H,5H,10H)-ones has led to compounds with significant activity against various cancer cell lines. This suggests potential applications in the development of new anticancer drugs (Insuasty et al., 2013).

Synthesis of Antileukemic Agents

The synthesis of 3-substituted [1]benzothieno[3,2-d]pyrimidine derivatives has been investigated as potential antileukemic agents. These compounds are synthesized via condensation reactions and have been explored for their therapeutic potential, highlighting the role of such chemical frameworks in drug development (El-Telbany & Hutchins, 1985).

Catalytic Reactions and Building Blocks

Compounds with functionalities similar to the compound of interest have been used as catalysts or building blocks in organic synthesis. For instance, manganese-catalyzed aminomethylation of aromatic compounds, including naphthols and pyridines, using methanol as a sustainable C1 source, showcases the versatility of such compounds in synthetic chemistry (Mastalir et al., 2017).

Eigenschaften

IUPAC Name |

3-[(E)-(2-propoxynaphthalen-1-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S/c1-2-13-29-20-12-11-16-7-3-4-8-17(16)19(20)14-26-27-15-25-23-22(24(27)28)18-9-5-6-10-21(18)30-23/h3-4,7-8,11-12,14-15H,2,5-6,9-10,13H2,1H3/b26-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYRLFSLJHXUFS-VULFUBBASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)C=NN3C=NC4=C(C3=O)C5=C(S4)CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)/C=N/N3C=NC4=C(C3=O)C5=C(S4)CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(E)-(2-propoxynaphthalen-1-yl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5571175.png)

![{1-(aminocarbonyl)-2-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]hydrazino}acetic acid](/img/structure/B5571182.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B5571194.png)

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5571209.png)

![4-[(3-methylphenyl)thio]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5571216.png)

![4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole](/img/structure/B5571217.png)

![N-cyclohexyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5571223.png)

![2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid](/img/structure/B5571252.png)

![N'-{2-[(3-methoxybenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5571262.png)

![8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571265.png)

![3-isopropyl-5-((2S)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5571272.png)

![N-cyclohexyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5571279.png)